BenchChemオンラインストアへようこそ!

2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene

Organic synthesis Process chemistry Pharmaceutical intermediate manufacturing

2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene (CAS 937273-31-9; synonym PACR-006) is a trisubstituted nitroaromatic compound with molecular formula C12H14ClNO4 and a molecular weight of 271.70 g/mol. It features a 4-nitrobenzene core bearing a 2-chloroethoxy group at position 1 and an allyloxymethyl group at position 2, giving it a calculated LogP of approximately 2.6 (XLogP3) and a topological polar surface area of 64.3 Ų.

Molecular Formula C12H14ClNO4
Molecular Weight 271.69 g/mol
CAS No. 937273-31-9
Cat. No. B3394200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene
CAS937273-31-9
Molecular FormulaC12H14ClNO4
Molecular Weight271.69 g/mol
Structural Identifiers
SMILESC=CCOCC1=C(C=CC(=C1)[N+](=O)[O-])OCCCl
InChIInChI=1S/C12H14ClNO4/c1-2-6-17-9-10-8-11(14(15)16)3-4-12(10)18-7-5-13/h2-4,8H,1,5-7,9H2
InChIKeyLQGMNQQLHCLEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene (CAS 937273-31-9): Chemical Identity, Procurement Specifications, and Research-Grade Characterization


2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene (CAS 937273-31-9; synonym PACR-006) is a trisubstituted nitroaromatic compound with molecular formula C12H14ClNO4 and a molecular weight of 271.70 g/mol . It features a 4-nitrobenzene core bearing a 2-chloroethoxy group at position 1 and an allyloxymethyl group at position 2, giving it a calculated LogP of approximately 2.6 (XLogP3) and a topological polar surface area of 64.3 Ų . Commercially, the compound is typically supplied at 95% purity, with some vendors offering it at ≥98% purity, and is accompanied by batch-specific QC documentation including NMR, HPLC, or GC traces . It is classified for research and development use only and is not intended for food, drug, cosmetic, or consumer product applications . Its primary documented role is as a critical intermediate (designated PACR-006) in the multi-step synthesis of the macrocyclic JAK2/FLT3 kinase inhibitor Pacritinib (SB1518, brand name Vonjo), an FDA-approved therapy for myelofibrosis [1].

Why Generic Substitution of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene (CAS 937273-31-9) with Structurally Similar Nitroaromatic Intermediates Compromises Macrocyclic Drug Synthesis


Compounds within the nitroaromatic ether class cannot be treated as interchangeable procurement items when the synthetic route depends on the precise orthogonality and sequential reactivity of three distinct functional groups. 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene uniquely integrates a 4-nitro group (electron-withdrawing, reducible to a nucleophilic amine), a 2-chloroethoxy side chain (a competent alkylating electrophile for nucleophilic displacement), and an allyloxymethyl moiety (a terminal olefin for ring-closing metathesis) within a single low-molecular-weight scaffold [1]. Substituting this intermediate with a simpler analog—such as 2-(2-chloroethoxy)-5-nitrobenzaldehyde (CAS 110837-53-1), which lacks the allyl group, or 3-((allyloxy)methyl)-4-(2-chloroethoxy)aniline (the reduced amine form), which forfeits the nitro group's electronic influence—would break the synthetic sequence at the point of substitution, requiring complete redesign of the downstream chemistry and invalidating the established Pacritinib (SB1518) manufacturing process [2].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparison of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene (CAS 937273-31-9) Against Its Closest Synthetic Intermediates


Synthetic Step Yield: O-Allylation of the Benzylic Alcohol Proceeds at 89% Isolated Yield Under Mild Conditions

The O-allylation reaction that produces 2-((allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene from [2-(2-chloro-ethoxy)-5-nitro-phenyl]-methanol using allyl bromide, KOH, and tetra-(n-butyl)ammonium iodide at 40°C achieves an 89% isolated yield after column chromatography . This compares favorably to the preceding aldol reduction step (NaBH4 reduction of 2-(2-chloroethoxy)-5-nitrobenzaldehyde to the corresponding alcohol, compound IV), for which an isolated yield of approximately 85% has been reported in the patent literature . The high efficiency of this allylation step is crucial because it installs the terminal olefin required for the subsequent ring-closing metathesis (RCM) macrocyclization, which is the stereochemistry-defining transformation in the Pacritinib synthesis [1].

Organic synthesis Process chemistry Pharmaceutical intermediate manufacturing

Functional Group Orthogonality: The Compound Uniquely Provides Three Sequentially Addressable Reactive Handles Within a Single Low-Molecular-Weight Intermediate

2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene (C12H14ClNO4, MW 271.70) incorporates three chemically orthogonal functional groups: (i) a 4-nitro group that is selectively reduced to a primary aniline (Fe/NH4Cl/EtOH conditions) without affecting the allyl or chloroethoxy moieties; (ii) a 2-chloroethoxy chain that serves as an electrophilic center for nucleophilic displacement by pyrrolidine in the final API elaboration step; and (iii) an allyloxymethyl group that provides one of the two terminal olefins required for the Grubbs II-catalyzed ring-closing metathesis that constructs the 19-membered macrocyclic core of Pacritinib [1][2]. In contrast, the closest upstream intermediate, 2-(2-chloroethoxy)-5-nitrobenzaldehyde (C9H8ClNO4, MW 229.62), carries only the nitro and chloroethoxy groups but lacks the allyl olefin, making it unsuitable for RCM-based macrocyclization. The closest downstream intermediate, 3-((allyloxy)methyl)-4-(2-chloroethoxy)aniline (C12H16ClNO2, MW 241.72), retains the allyl and chloroethoxy groups but has already lost the nitro group, meaning it cannot serve as the point of diversification if alternative N-functionalization strategies are desired [3].

Convergent synthesis Macrocyclization Protecting-group-free strategy

Enabling the Macrocyclic Ring-Closing Metathesis Step: The Allyloxymethyl Group in PACR-006 Is Stereoelectronically Positioned for E-Selective Macrocycle Formation

The allyloxymethyl substituent at position 2 of 2-((allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is the essential structural element that enables the ring-closing metathesis (RCM) reaction forming the 19-membered macrocyclic core of Pacritinib. After the nitro group is reduced and the resulting aniline is condensed with 4-[3-(allyloxymethyl)phenyl]-2-chloropyrimidine, the two allyl-derived terminal olefins undergo Grubbs II-catalyzed RCM in CH2Cl2 at 40–45°C in the presence of HCl to yield the macrocycle [1]. Recent advances in kinetically E-selective macrocyclic RCM, specifically demonstrated on the Pacritinib scaffold, have achieved E-isomer selectivities exceeding 98% with dramatically reduced solvent consumption (20-fold less than alternative methods), which has direct implications for the cost and environmental footprint of large-scale manufacturing [2][3]. Any intermediate lacking the allyloxymethyl group—such as 2-(2-chloroethoxy)-5-nitrobenzaldehyde or [2-(2-chloro-ethoxy)-5-nitro-phenyl]-methanol—cannot participate in this RCM event, and alternative macrocyclization strategies would require fundamentally different linker chemistry.

Ring-closing metathesis Macrocyclic kinase inhibitors E/Z stereoselectivity

Purity Specifications and Batch-to-Batch Consistency: Commercial Availability at 95% and ≥98% with Full QC Documentation Supports Regulated Pharmaceutical Development

Multiple independent suppliers offer 2-((allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene (CAS 937273-31-9) with defined purity specifications. Bidepharm supplies the compound at a standard purity of 95% and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . MolCore offers the compound at a purity of NLT 98% under an ISO-certified quality system, positioning it for use in global pharmaceutical R&D and quality control applications . AK Sci lists the compound at 95% minimum purity with long-term storage recommendations (cool, dry place) and full quality assurance backing . In comparison, the upstream intermediate 2-(2-chloroethoxy)-5-nitrobenzaldehyde (CAS 110837-53-1) is also commercially available at 98% purity, but its utility is limited to the earlier synthetic steps and it cannot substitute for PACR-006 in the RCM sequence . The availability of the target compound from multiple qualified vendors with documented purity and analytical characterization reduces single-supplier risk for procurement organizations supporting clinical or commercial API manufacturing campaigns.

Quality control GMP intermediate sourcing Analytical characterization

Physicochemical Property Profile: Calculated LogP and Polar Surface Area Differentiate PACR-006 from Its Reduced Aniline Counterpart

The calculated physicochemical properties of 2-((allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene include an XLogP3 of 2.6 and a topological polar surface area (TPSA) of 64.3 Ų . The downstream intermediate 3-((allyloxy)methyl)-4-(2-chloroethoxy)aniline (compound VII, C12H16ClNO2, MW 241.72), which is the direct nitro reduction product, has a significantly different polarity profile due to the conversion of the electron-withdrawing nitro group (Hammett σp = +0.78) to an electron-donating amino group (Hammett σp = −0.66). This polarity difference has practical implications: the nitro compound (VI) is an oil that requires column chromatographic purification (EtOAc/Hexane 9/1), whereas the more polar aniline (VII) is amenable to different isolation strategies . For procurement and analytical development, the higher LogP and distinct chromatographic retention of the nitro intermediate relative to the aniline facilitate unambiguous purity determination and residual solvent analysis by reverse-phase HPLC, reducing the risk of co-elution with structurally similar impurities .

Drug-likeness Intermediate handling Chromatographic behavior

Best Research and Industrial Application Scenarios for Procuring 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene (CAS 937273-31-9) Based on Quantified Differentiation Evidence


GMP and Non-GMP Manufacturing of Pacritinib (SB1518) API: Procuring the Critical PACR-006 Intermediate for the RCM Macrocyclization Sequence

2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is the designated PACR-006 intermediate in the published and patented synthetic route for Pacritinib, the JAK2/FLT3 inhibitor approved for intermediate- and high-risk myelofibrosis. Procurement of this compound at ≥95% purity (or ≥98% for cGMP campaigns) is essential for executing the three-step sequence of nitro reduction, aniline condensation, and ring-closing metathesis that constructs the 19-membered macrocyclic core [1]. The established 89% isolated yield for the O-allylation step and the demonstrated ability to achieve >98% E-selectivity in the subsequent RCM event using modern stereoretentive catalysts [2] make this intermediate the foundation of an economically viable and stereochemically controlled manufacturing process. Organizations developing generic Pacritinib or conducting process optimization studies should prioritize sourcing this specific CAS-numbered intermediate rather than attempting de novo synthesis from earlier precursors.

Medicinal Chemistry Exploration of Macrocyclic Kinase Inhibitors: Using PACR-006 as a Diversifiable Scaffold for Library Synthesis

For medicinal chemistry groups investigating structure-activity relationships (SAR) around the Pacritinib chemotype, 2-((allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene offers a unique diversification point. The 2-chloroethoxy group serves as a leaving group for nucleophilic displacement with various amines (not limited to pyrrolidine), enabling systematic exploration of the solvent-exposed region of the macrocyclic kinase inhibitor pharmacophore [1]. Because the nitro group has not yet been reduced at this stage, the intermediate can also be diverted to alternative N-functionalization pathways beyond simple aniline formation, providing access to analogs that would be inaccessible from the reduced aniline intermediate (compound VII) [3]. This intermediate is therefore strategically positioned for library synthesis programs targeting JAK2, FLT3, or other therapeutically relevant kinases.

Process Chemistry Research on Stereoselective Macrocyclization: Leveraging the Allyloxymethyl Handle for Catalyst Screening and Reaction Optimization

The allyloxymethyl group of 2-((allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene, when carried through the synthetic sequence to the diene intermediate (IX), provides one of the two terminal olefins required for ring-closing metathesis. Academic and industrial process chemistry laboratories investigating new RCM catalysts, solvent systems, or continuous-flow macrocyclization conditions can procure this intermediate as a standardized starting material for systematic catalyst screening studies [2]. The fact that E-selectivity has been improved from 15–50% (with traditional Grubbs catalysts) to >98% (with modern Mo-based stereoretentive catalysts) establishes a quantitative benchmark against which new catalytic systems can be measured [2]. Procurement of PACR-006 with documented purity enables reproducible catalyst performance comparisons across different research groups.

Analytical Method Development and Reference Standard Qualification for In-Process Control of Pacritinib Manufacturing

The distinct physicochemical profile of 2-((allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene (XLogP3 = 2.6, TPSA = 64.3 Ų, exact mass = 271.0611356) makes it a suitable reference marker for HPLC and LC-MS method development targeting in-process control of the Pacritinib synthetic sequence. Its chromatographic retention is well-separated from both the upstream aldehyde intermediate (III) and the downstream aniline intermediate (VII), facilitating unambiguous peak assignment in reaction monitoring assays . Procurement of the compound with full QC documentation (NMR, HPLC, GC) from ISO-certified vendors supports its qualification as a working reference standard under ICH Q2(R1) analytical method validation guidelines.

Quote Request

Request a Quote for 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.